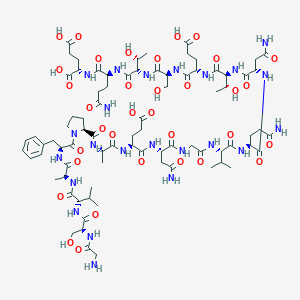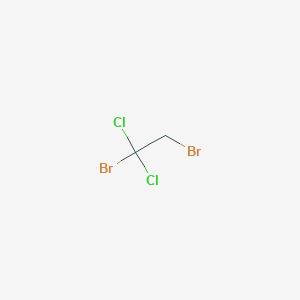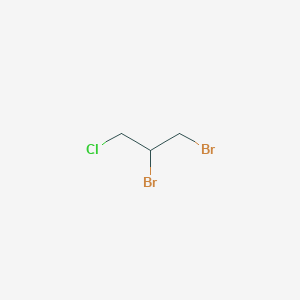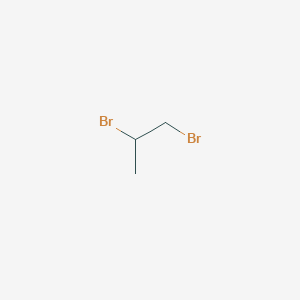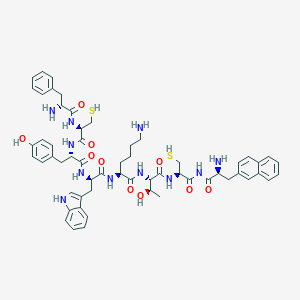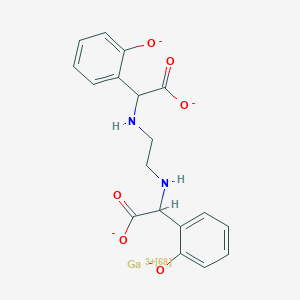
Ga-Ehpg
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ga-Ehpg is a novel synthetic compound that has gained attention in the scientific research community for its potential applications in various fields. This compound has been synthesized using a unique method and has shown promising results in various studies.
Mechanism Of Action
The mechanism of action of Ga-Ehpg is not fully understood, but it is believed to involve the inhibition of cell growth and proliferation. It may also act as a chelating agent, binding to metal ions and preventing their interaction with biological molecules.
Biochemical And Physiological Effects
Ga-Ehpg has been shown to have low toxicity and high stability, making it a promising compound for various scientific research applications. It has been shown to have minimal effects on biochemical and physiological processes, indicating its potential for use in medical imaging and other diagnostic applications.
Advantages And Limitations For Lab Experiments
One of the main advantages of Ga-Ehpg is its high stability and low toxicity, making it a safe and effective compound for use in lab experiments. However, its synthesis method is complex and requires specialized equipment and expertise. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for research on Ga-Ehpg. One area of focus is the development of new synthesis methods that are more efficient and cost-effective. Another area of focus is the further investigation of its mechanism of action, which may lead to new applications in cancer treatment and other areas. Additionally, its potential use as a contrast agent in medical imaging warrants further investigation. Overall, Ga-Ehpg is a promising compound with many potential applications in scientific research.
Synthesis Methods
Ga-Ehpg is synthesized using a unique method that involves the reaction of gallium nitrate with ethylene glycol. The reaction proceeds in the presence of a catalyst and under controlled conditions of temperature and pressure. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
Ga-Ehpg has shown promising results in various scientific research applications. It has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as a contrast agent in medical imaging, as it has been shown to have high stability and low toxicity.
properties
CAS RN |
132830-14-9 |
|---|---|
Product Name |
Ga-Ehpg |
Molecular Formula |
C18H16GaN2O6- |
Molecular Weight |
424.3 g/mol |
IUPAC Name |
2-[2-[[carboxylato-(2-oxidophenyl)methyl]amino]ethylamino]-2-(2-oxidophenyl)acetate;gallium-68(3+) |
InChI |
InChI=1S/C18H20N2O6.Ga/c21-13-7-3-1-5-11(13)15(17(23)24)19-9-10-20-16(18(25)26)12-6-2-4-8-14(12)22;/h1-8,15-16,19-22H,9-10H2,(H,23,24)(H,25,26);/q;+3/p-4/i;1-2 |
InChI Key |
REWBREMQKLJYIQ-ZQSXMSGHSA-J |
Isomeric SMILES |
C1=CC=C(C(=C1)C(C(=O)[O-])NCCNC(C2=CC=CC=C2[O-])C(=O)[O-])[O-].[68Ga+3] |
SMILES |
C1=CC=C(C(=C1)C(C(=O)[O-])NCCNC(C2=CC=CC=C2[O-])C(=O)[O-])[O-].[Ga+3] |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)[O-])NCCNC(C2=CC=CC=C2[O-])C(=O)[O-])[O-].[Ga+3] |
synonyms |
Ga-EHPG gallium(68)-ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) N,N'-ethylenebis(2-hydroxyphenyl)glycine-gallium(68) complex |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



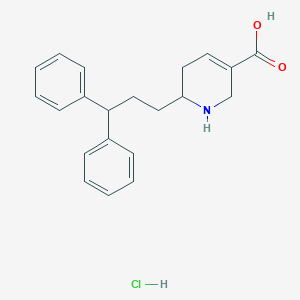


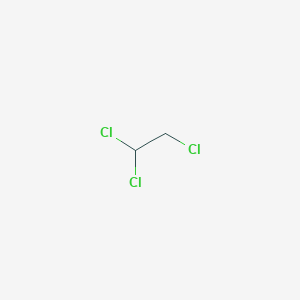
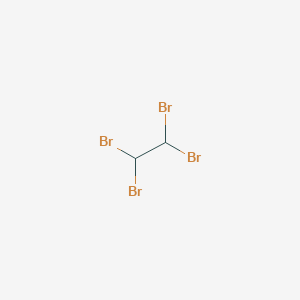
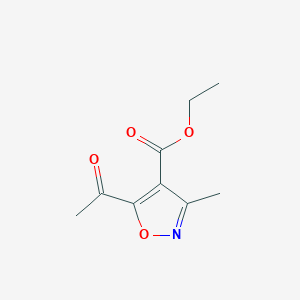
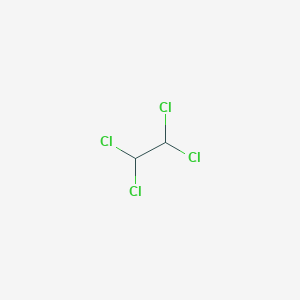
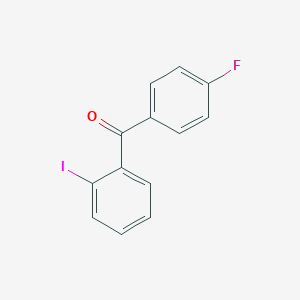
![11H-Benzo[a]fluorene](/img/structure/B165204.png)
